molecular formula C7H4N2O2S B592363 Thiazolo[4,5-c]pyridine-6-carboxylic acid CAS No. 1211535-73-7

Thiazolo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B592363
M. Wt: 180.181
InChI Key: WPBMKFYRQHJLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-c]pyridine-6-carboxylic acid is a solid compound with a molecular weight of 180.19 . Its IUPAC name is [1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid .


Molecular Structure Analysis

The InChI code for Thiazolo[4,5-c]pyridine-6-carboxylic acid is 1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound .


Physical And Chemical Properties Analysis

Thiazolo[4,5-c]pyridine-6-carboxylic acid is a solid compound . More specific physical and chemical properties such as solubility, density, and pH are not available in the current resources .

Scientific Research Applications

Application in Cancer Research

  • Field : Oncology
  • Summary : Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors for overcoming Imatinib resistance . c-KIT is a promising therapeutic target against gastrointestinal stromal tumor (GIST) .
  • Methods : Researchers designed and synthesized novel thiazolo[5,4-b]pyridine derivatives and performed structure-activity relationship (SAR) studies to overcome imatinib resistance .
  • Results : The SAR studies led to the identification of the derivative 6r as a potent c-KIT inhibitor . The derivative 6r is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib and remarkably attenuates proliferation of GIST-T1 and HMC1.2 cancer cells .

Application in Drug Discovery

  • Field : Medicinal Chemistry
  • Summary : Thiazolo[4,5-b]pyridines have been found to possess a variety of pharmacological effects .
  • Methods : Modern synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction starting from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[4,5-b]pyridines, are analyzed .
  • Results : Some thiazolo[4,5-b]-pyridine derivatives were found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, antitumor activities .

Application in Anti-Inflammatory Research

  • Field : Pharmacology
  • Summary : Pyrimidines, which include thiazolo[4,5-c]pyridine-6-carboxylic acid derivatives, have been found to exhibit anti-inflammatory effects .
  • Methods : Researchers synthesized various pyrimidine derivatives and evaluated their anti-inflammatory activities .
  • Results : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Antithrombotic Research

  • Field : Cardiovascular Pharmacology
  • Summary : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Application in Antioxidant Research

  • Field : Pharmacology
  • Summary : Some thiazolo[4,5-b]-pyridine derivatives were found to have high antioxidant activities .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Application in Herbicidal Research

  • Field : Agrochemistry
  • Summary : Some thiazolo[4,5-b]-pyridine derivatives were found to have herbicidal activities .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety information for Thiazolo[4,5-c]pyridine-6-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for Thiazolo[4,5-c]pyridine-6-carboxylic acid are not mentioned, there are indications of ongoing research into related compounds. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potential c-KIT inhibitors for overcoming imatinib resistance . This suggests that Thiazolo[4,5-c]pyridine-6-carboxylic acid and related compounds may have potential applications in medical and pharmaceutical research.

properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBMKFYRQHJLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[4,5-c]pyridine-6-carboxylic acid

CAS RN

1211535-73-7
Record name Thiazolo[4,5-c]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.